2-chloro-N-(2,3-dimethylphenyl)acetamide
Overview
Description
2-Chloro-N-(2,3-dimethylphenyl)acetamide, also known as 2-chloro-N-acetyl-2,3-dimethylbenzamide, is an important organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water, alcohol, and other polar solvents. The compound is primarily used as a reagent in organic synthesis, and is also used as an intermediate in the production of various pharmaceuticals and other compounds. In addition, this compound is used as a catalyst in various chemical reactions and processes.
Scientific Research Applications
Syn conformation and hydrogen bonding : This compound exhibits a syn conformation to the 2- and 3-methyl substituents in the aromatic ring, similar to related compounds, and is linked into chains through N-HO and C-HO hydrogen bonding, as studied by Gowda et al. (2007) in "2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide" (Gowda et al., 2007).
Herbicide applications : Chloroacetamides like alachlor and metazachlor inhibit fatty acid synthesis in green algae, making them effective as herbicides for controlling weeds in various crops, as described by Weisshaar and Böger in "Chloroacetamide Inhibition of Fatty Acid Synthesis in the Green Alga Scenedesmus Acutus" (Weisshaar & Böger, 1989).
Unique crystal structures : Saravanan et al. (2016) explored the unique crystal structure of a related acetamide, with a chlorophenyl ring oriented at a specific angle to the thiazole ring, in their study "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" (Saravanan et al., 2016).
Potential as pesticides : N-derivatives of related chloroacetamides show potential as pesticides, with their chemical structures explored through X-ray powder diffraction, as found in the study "New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides" by Olszewska et al. (2011) (Olszewska et al., 2011).
Pharmaceutical applications : The synthesis process of T2288, involving N-chloroacetyl-2,6-xylidine, demonstrates its potential in pharmaceutical applications, as detailed in "Synthesis of T2288: From Bench Synthesis to Pilot Production" by Guillaume et al. (2003) (Guillaume et al., 2003).
Safety and Hazards
“2-chloro-N-(2,3-dimethylphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2,3-dimethylphenyl)acetamide, also known as “2-chloro-2′,6′-acetoxylidide”, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Mode of Action
This compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to a halt in protein synthesis and ultimately inhibiting the growth of plants .
Biochemical Pathways
The compound affects the biosynthesis pathway of branched-chain amino acids . By inhibiting AHAS, it disrupts the production of these amino acids, which are crucial for protein synthesis and plant growth .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol, but insoluble in water . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The inhibition of AHAS by this compound leads to a disruption in the synthesis of branched-chain amino acids . This disruption halts protein synthesis, leading to inhibited growth and eventual death of the plant .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility characteristics suggest that it may be less effective in environments with high water content . Additionally, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXPAYVQIXNSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304597 | |
Record name | 2-chloro-N-(2,3-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-07-0 | |
Record name | 2564-07-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(2,3-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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